3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride
Description
3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride (IUPAC name) is a sulfonyl chloride derivative featuring a propenyl (allyl) carbamoyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₀ClNO₃S, with a calculated molecular weight of 259.71 g/mol. The compound has been historically cataloged (Ref: 10-F664287) but is currently listed as discontinued by suppliers such as CymitQuimica . Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds.
Properties
IUPAC Name |
3-(prop-2-enylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-6-12-10(13)8-4-3-5-9(7-8)16(11,14)15/h2-5,7H,1,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDBFONVIBPDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with prop-2-en-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, facilitating reactions with nucleophiles such as amines, alcohols, and thiols. These reactions typically yield sulfonamides, sulfonate esters, or sulfonic acids.
Key Reactions:
Reactivity of the Allyl Carbamoyl Group
The prop-2-en-1-yl (allyl) carbamoyl moiety (-NHCO-CH₂CH=CH₂) enables cycloaddition and polymerization due to its conjugated double bond.
Example Reactions:
-
[3+2] Cycloaddition :
Under basic conditions, the allyl group participates in cycloaddition with electron-deficient alkenes or alkynes, forming five-membered heterocycles (e.g., pyrroles) . This mirrors TosMIC-mediated reactions, where electron-withdrawing groups stabilize transition states. -
Radical Polymerization :
The allyl group undergoes radical-initiated polymerization, forming polycarbamoyl networks. This is analogous to sulfonate-based polymers in catalytic systems .
Cross-Coupling Reactions
The benzene ring’s electron-deficient nature (due to -SO₂Cl and carbamoyl groups) allows for palladium-catalyzed cross-coupling. For example:
-
Suzuki Coupling :
Reacts with arylboronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives. This is critical for synthesizing complex drug intermediates .
Comparative Analysis with Structural Analogs
The compound’s dual functionality distinguishes it from related sulfonyl chlorides:
Mechanistic Insights
-
Nucleophilic Substitution : Follows a two-step mechanism: (1) nucleophilic attack at sulfur, (2) chloride departure. Steric hindrance from the allyl carbamoyl group slightly slows kinetics compared to simpler sulfonyl chlorides .
-
Cycloaddition : The allyl group’s conjugation stabilizes transition states, enabling regioselective [3+2] reactions .
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the molecular formula and is known for its high reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This property makes it an excellent candidate for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, esters, and thioethers.
- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical industry.
Medicinal Chemistry
The compound's structural features make it a valuable building block in drug design. Its ability to form covalent bonds with biological targets can be exploited for developing novel therapeutics. Preliminary studies suggest potential interactions with various biological nucleophiles, which could lead to new drug candidates targeting specific diseases.
Organic Synthesis
3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride is utilized in organic synthesis as a reagent for:
- Functionalization of Aromatic Compounds : It can introduce sulfonamide or carbamoyl groups into aromatic systems, enhancing their biological activity.
- Synthesis of Sulfonamides : The compound can be used to synthesize a variety of sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial properties.
Case Study 1: Synthesis of Sulfonamide Derivatives
In a study focusing on the synthesis of sulfonamide derivatives, 3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride was reacted with various amines. The resulting products exhibited significant antibacterial activity against Gram-positive bacteria. This study demonstrated the compound's utility in generating biologically active molecules.
Case Study 2: Drug Development
Research has indicated that compounds similar to 3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride show promise as inhibitors of specific enzymes involved in cancer progression. The reactivity of the sulfonyl chloride group allows for targeted modifications that enhance potency and selectivity against cancer cells.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Reactivity and Functional Group Influence
- This contrasts with saturated alkyl chains (e.g., butyl in ), which exhibit steric hindrance but lack π-bond reactivity.
- Trifluoroethyl Carbamoyl Group () : The electron-withdrawing CF₃ group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution (e.g., with amines or alcohols).
- 1,3,4-Oxadiazole () : This heterocycle contributes to π-stacking interactions and may improve solubility in polar solvents. Its electron-deficient nature could modulate the reactivity of the sulfonyl chloride.
- Ethoxy-Pyrazolopyrimidine () : The fused heterocyclic system increases molecular complexity and may confer biological activity, making this derivative suitable for pharmaceutical applications.
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the sulfonyl chloride's electrophilicity, accelerating reactions with nucleophiles like amines. Conversely, electron-donating groups (e.g., ethoxy in ) may slow reactivity but enhance stability .
- Synthetic Utility : Derivatives with heterocycles (e.g., ) are prioritized in drug discovery pipelines, while alkyl-substituted variants (e.g., ) serve as intermediates in agrochemical synthesis.
- Stability Considerations : The discontinued status of the target compound may reflect hydrolytic instability under standard conditions compared to more robust analogs like the trifluoroethyl derivative.
Biological Activity
3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride, also known as a sulfonamide compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H10ClNO3S
- Molecular Weight : 259.71 g/mol
- CAS Number : 1016747-42-4
This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives with potential biological activities.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's efficacy against various bacterial strains has been evaluated using standard microdilution methods. For instance, the minimum inhibitory concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that 3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride may serve as a lead compound for the development of new antibacterial agents .
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies on various cancer cell lines, including breast and colon cancer cells, revealed promising cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to assess the potency of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT29 (Colon) | 8.3 |
The structure-activity relationship indicates that modifications on the phenyl ring enhance cytotoxicity, highlighting the importance of electronic effects in the compound's activity .
The biological activity of this compound is believed to stem from its ability to inhibit key enzymatic pathways in microbial and cancer cells. For instance, its sulfonamide moiety may interfere with folate synthesis in bacteria, while in tumor cells, it could induce apoptosis via mitochondrial pathways .
Study on Antimicrobial Effects
A study published in Journal of Medicinal Chemistry investigated the antimicrobial effects of various sulfonamide derivatives, including 3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride. The study concluded that structural modifications significantly impacted antimicrobial potency, with specific substitutions enhancing activity against resistant strains .
Antitumor Evaluation
In another study focusing on antitumor properties, researchers synthesized a series of sulfonamide derivatives and tested them against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts with electron-donating groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride?
- Methodology : The compound can be synthesized via a nucleophilic substitution reaction between benzene-1-sulfonyl chloride and allyl isocyanate under inert conditions (e.g., nitrogen atmosphere). Solvents such as dichloromethane or chloroform are typically used to enhance reactivity. Purification is achieved through recrystallization or column chromatography to ensure high purity .
- Key Considerations :
- Reaction temperature control (0–25°C) to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis of the sulfonyl chloride group.
- Monitoring reaction progress via thin-layer chromatography (TLC).
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
- IR Spectroscopy :
- Expected Peaks :
| Bond/Group | Wavenumber (cm⁻¹) |
|---|---|
| SO₂Cl | ~1199 |
| C=O (amide) | ~1640–1680 |
| C=C (allyl) | ~1610–1540 |
- Reference: Similar sulfonyl chlorides show strong SO₂Cl absorption at ~1199 cm⁻¹ .
- ¹H NMR Analysis (CDCl₃) :
- δ 5.8–6.1 (m, 1H, allyl CH₂=CH–)
- δ 4.8–5.2 (d, 2H, allyl –CH₂–)
- δ 7.5–8.3 (m, 4H, aromatic protons) .
Advanced Research Questions
Q. What strategies optimize crystallographic refinement for structural elucidation of sulfonyl chloride derivatives?
- Software Tools : SHELXL/SHELXTL for small-molecule refinement. Recent updates in SHELXL improve handling of twinned data and high-resolution structures .
- Experimental Design :
- Collect high-resolution single-crystal X-ray data (resolution ≤ 1.0 Å).
- Use SHELXC/D/E for experimental phasing in cases of weak anomalous scattering .
Q. How does the allyl carbamoyl substituent influence reactivity compared to cyclopropyl or aryl analogs?
- Comparative Reactivity :
| Substituent | Reactivity with Amines | Hydrolysis Rate (pH 7) |
|---|---|---|
| Allyl carbamoyl | Moderate | Fast |
| Cyclopropyl | Low | Slow |
| Aryl (e.g., phenyl) | High | Moderate |
- Mechanistic Insight : The allyl group’s electron-withdrawing effect activates the sulfonyl chloride for nucleophilic substitution, while steric hindrance from cyclopropyl groups reduces reactivity .
Q. What role does this compound play in medicinal chemistry applications, such as protease inhibition?
- Functionalization : The sulfonyl chloride reacts with serine residues in proteases, forming covalent adducts for activity studies.
- Case Study : Analogous compounds modify protein active sites, enabling structural-functional analysis via X-ray crystallography or mass spectrometry .
- Challenges : Selectivity issues may arise due to cross-reactivity with non-target thiols; use competitive inhibitors or masking agents to improve specificity .
Data Contradictions and Resolution
Q. How should researchers address inconsistencies in reported hydrolysis rates of sulfonyl chlorides?
- Factors to Reconcile :
- Solvent polarity (e.g., hydrolysis accelerates in aqueous DMSO vs. non-polar solvents).
- pH dependence: Hydrolysis is base-catalyzed; ensure consistent buffer conditions .
- Resolution : Compare kinetic data under standardized conditions (e.g., 25°C, phosphate buffer pH 7.4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
